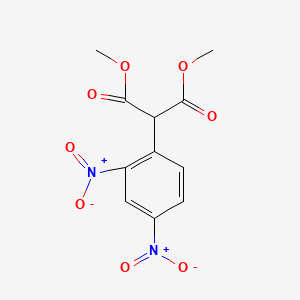

Dimethyl 2-(2,4-dinitrophenyl)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

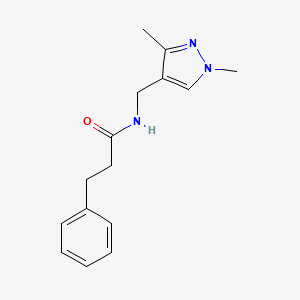

Dimethyl 2-(2,4-dinitrophenyl)malonate is a chemical compound with the molecular formula C12H12N2O8 . It has an average mass of 312.232 Da and a monoisotopic mass of 312.059357 Da .

Synthesis Analysis

The synthesis of Dimethyl 2-(2,4-dinitrophenyl)malonate involves reaction conditions with sodium hydride in tetrahydrofuran at 20°C for approximately 0.333333 hours .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-(2,4-dinitrophenyl)malonate consists of 12 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 8 oxygen atoms .

Physical And Chemical Properties Analysis

Dimethyl 2-(2,4-dinitrophenyl)malonate has a density of 1.4±0.1 g/cm³, a boiling point of 423.7±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.8±3.0 kJ/mol and a flash point of 179.4±30.7 °C . The compound has a molar refractivity of 70.5±0.3 cm³ and a molar volume of 219.8±3.0 cm³ .

科学的研究の応用

1. Kinetics and Mechanism in Chemical Reactions

The study of the kinetics and mechanism of the reaction of fluoro-2,4-dinitrobenzene with the sodium salt of diethyl malonate, forming diethyl (2,4-dinitrophenyl)malonate, provides insights into nucleophile substitution reactions. This research is significant in understanding reaction rates and activation parameters in chemical processes (Leffek & Tremaine, 1973).

2. Electrooxidation in Organic Synthesis

Dimethyl 2-(3-oxo-3-arylpropyl)malonates, closely related to dimethyl 2-(2,4-dinitrophenyl)malonate, have been used in electrooxidation processes in methanol. This method is crucial for synthesizing cyclized dimethyl 2-aroylcyclopropane-1,1-dicarboxylates, highlighting the role of dimethyl malonates in mild reaction conditions and their interaction with electron carriers (Okimoto et al., 2013).

3. Domino Dimerization in Chemical Synthesis

A synthetic approach involving B(C6F5)3-induced domino dimerization of certain compounds, utilizing dimethyl malonates, showcases the compound's potential in complex chemical synthesis. This approach is significant for creating specific molecular structures (Boichenko et al., 2020).

4. Analytical Chemistry Applications

Dimethyl 2-(2,4-dinitrophenyl)malonate is involved in the characterization of phenols through its reaction with fluoro-2,4-dinitrobenzene. This is crucial in spectrophotometric and colorimetric quantitative analyses and represents an important application in analytical chemistry (Lehmann, 1971).

5. Involvement in Multicomponent Chemical Syntheses

The compound has been utilized in multicomponent transformations, such as the synthesis of dimethyl 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. This highlights its role in efficient molecular framework constructions, showcasing its versatility in organic synthesis (Ryzhkova et al., 2021).

作用機序

Target of Action

It’s worth noting that 2,4-dinitrophenol, a chemically related compound, has been used in biochemical studies of oxidative processes where it uncouples oxidative phosphorylation .

Mode of Action

It dissipates the proton gradient across the mitochondrial membrane, collapsing the proton motive force that the cell uses to produce most of its ATP chemical energy .

特性

IUPAC Name |

dimethyl 2-(2,4-dinitrophenyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O8/c1-20-10(14)9(11(15)21-2)7-4-3-6(12(16)17)5-8(7)13(18)19/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDXRBRLHPIEKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2,4-dinitrophenyl)malonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2451451.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2451454.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)

![1-benzyl-N-cyclohexyl-N-ethyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2451460.png)

![7-acetyl-2-((3-nitrobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2451463.png)

![3-Methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B2451466.png)

![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)

![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)